An In-depth Technical Guide to the Chemical and Biological Properties of Okanin
An In-depth Technical Guide to the Chemical and Biological Properties of Okanin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okanin is a naturally occurring chalconoid, a type of flavonoid, that has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in plants such as Coreopsis tinctoria and Bidens pilosa, okanin has demonstrated potent antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of okanin, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
Okanin, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is characterized by two hydroxyl-substituted phenyl rings linked by an α,β-unsaturated carbonyl system. This structural arrangement is crucial for its biological effects.
Table 1: Chemical Identifiers of Okanin
| Identifier | Value |
| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
| Chemical Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
| InChI | InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ |
| InChIKey | GSBNFGRTUCCBTK-DAFODLJHSA-N |
| CAS Number | 484-76-4 |
Table 2: Physicochemical Properties of Okanin
| Property | Value |
| Appearance | Not specified in provided results |
| Solubility | Soluble in DMSO |
| LogP | 2.11 |
| Polar Surface Area | 118.22 Ų |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 6 |
Biological Activities and Quantitative Data
Okanin exhibits a range of biological activities, with significant potential in therapeutic applications. Quantitative data from various in vitro studies are summarized below.
Table 3: Antioxidant Activity of Okanin
| Assay | Cell Line/System | IC₅₀/EC₅₀ | Reference Compound | Reference Compound IC₅₀/EC₅₀ |
| DPPH Radical Scavenging | - | 6.2 µM[1] | Ascorbic Acid | 30.4 µM[1] |
| Butylated Hydroxytoluene (BHT) | 45.8 µM[1] | |||
| Cellular Antioxidant Activity | - | 11.0 µM[1] | Quercetin | Not specified |
Table 4: Anti-inflammatory Activity of Okanin
| Assay | Cell Line | IC₅₀ | Notes |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specified in provided results | Okanin significantly suppressed LPS-induced iNOS expression. |
Table 5: Cytotoxic Activity of Okanin against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SAS | Oral Cancer | 12.0 ± 0.8 |
| SCC25 | Oral Cancer | 58.9 ± 18.7 |
| HSC3 | Oral Cancer | 18.1 ± 5.3 |
| OEC-M1 | Oral Cancer | 43.2 ± 6.2 |
Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of okanin is its ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes. Okanin has been shown to interfere with this pathway at multiple points.[2]
Specifically, okanin significantly inhibits the LPS-induced expression of TLR4. Furthermore, it suppresses the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, okanin inhibits the nuclear translocation of the NF-κB p65 subunit. This ultimately leads to a reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Caption: Proposed mechanism of Okanin's anti-inflammatory action.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
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Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
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Sample preparation: Dissolve Okanin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions to various concentrations.
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Reaction: Add a specific volume of the Okanin solution to the DPPH solution. A control is prepared with the solvent instead of the Okanin solution.
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Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
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Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of Okanin for a specific duration (e.g., 1 hour).
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.
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Incubation: Incubate the plate for a further 24 hours.
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Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
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Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the Okanin-treated wells to the LPS-stimulated control wells. The IC₅₀ value is then determined.
Western Blot Analysis for TLR4 and NF-κB Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
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Cell Treatment and Lysis: Treat cells (e.g., BV-2 microglial cells) with Okanin and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
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SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
Okanin is a promising natural compound with significant antioxidant, anti-inflammatory, and cytotoxic activities. Its well-defined chemical structure and its ability to potently inhibit the TLR4/NF-κB signaling pathway make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological potential of this multifaceted chalconoid.
